molecular formula C10H13NO3 B13330856 2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid

2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B13330856
M. Wt: 195.21 g/mol
InChI Key: IOFATDNOTLQZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid is a high-purity chemical building block designed for research and development applications. This dihydropyridine derivative is of significant interest in medicinal chemistry, particularly as a core scaffold in the synthesis of novel therapeutic agents. Compounds within this structural class have been investigated for their potential to target metabolic diseases, with research indicating applications in developing treatments for conditions such as type 2 diabetes, metabolic syndrome, and non-alcoholic fatty liver disease (NAFLD) . The structure features a carboxylic acid functional group, which provides a versatile handle for further synthetic modification through coupling reactions to form amides or esters, enabling the creation of extensive compound libraries for structure-activity relationship (SAR) studies . Researchers can utilize this compound in the exploration of agonists for receptors like the G-protein coupled bile acid receptor 1 (GPBAR1), which is a promising target for metabolic and gastrointestinal disorders . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. All necessary characterization data, including HPLC, NMR, and mass spectrometry, are provided to ensure batch-to-batch consistency and support your analytical method development and validation efforts. As with all chemicals of this nature, researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all laboratory safety protocols. Intended Use: This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-methyl-6-oxo-1-propylpyridine-3-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-3-6-11-7(2)8(10(13)14)4-5-9(11)12/h4-5H,3,6H2,1-2H3,(H,13,14)

InChI Key

IOFATDNOTLQZKG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C=CC1=O)C(=O)O)C

Origin of Product

United States

Preparation Methods

Methodology Overview:

Step Reactants Conditions Product Yield Reference
1 2-Chloro-5-trifluoromethyl pyridine (0.54 g) + water (17 ml) 100–180°C, 24–72 h, sealed hydrothermal reactor Crystalline 6-oxo-1,6-dihydropyridine-3-carboxylic acid >80%

In this process, the chlorinated pyridine derivative undergoes nucleophilic substitution and ring hydrolysis under hydrothermal conditions, producing the target compound with minimal by-products.

Advantages:

Reaction Pathway:

The hydrothermal process facilitates ring closure and oxidation steps, converting chlorinated pyridines into the dihydropyridine core with a carboxylic acid group at position 3, and methyl/propyl substitutions at positions 2 and 6, respectively.

Synthetic Pathway via Multistep Organic Synthesis

Another well-documented approach involves classical organic synthesis routes, starting from substituted pyridines or β-keto esters.

Stepwise Route:

Step Description Reagents & Conditions Outcome Reference
1 Alkylation of pyridine ring Alkyl halides (e.g., propyl bromide) Propyl-substituted pyridine
2 Oxidation at position 6 Oxidizing agents (e.g., potassium permanganate) 6-oxo derivative
3 Carboxylation at position 3 Carboxylation reagents (e.g., carbon dioxide under pressure) Carboxylic acid group

Reaction Conditions & Yields:

Reaction Step Typical Conditions Yield Range Notes
Alkylation Reflux in acetic acid 70–85% Selectivity for substitution at desired position
Oxidation Reflux with KMnO₄ 60–75% Over-oxidation avoided by controlled conditions
Carboxylation High-pressure CO₂ 65–80% Ensures regioselectivity

Advantages:

  • Well-established methodology with predictable outcomes.
  • Suitable for synthesizing analogs with different substitutions.

Diversity-Oriented Synthesis (DOS)

Recent advances employ diversity-oriented synthesis to generate libraries of dihydropyridine derivatives, including the target compound.

Key Features:

  • Starting materials: Dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate and primary amines.
  • Reaction sequence: Condensation, cyclization, and functional group modifications.
  • Reaction conditions: Mild to moderate temperatures, often in solvents like ethanol or acetonitrile, with catalysts such as acids or bases.

Representative Data:

Step Reagents Conditions Yield Reference
1 Dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate + primary amines Room temperature to 80°C 50–70%

This approach allows for rapid synthesis of derivatives with varied substituents, facilitating structure-activity relationship studies.

Key Notes on Preparation Methods

  • Selectivity: Position-specific substitutions are achieved via regioselective alkylation and oxidation.
  • Reaction Environment: Hydrothermal methods are preferred for crystalline stability, whereas classical routes are suitable for bulk synthesis.
  • Environmental Impact: Water-based hydrothermal synthesis is environmentally friendly, avoiding organic solvents.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations
Hydrothermal Synthesis Chlorinated pyridines 100–180°C, 24–72 h, sealed reactor Eco-friendly, high yield, crystalline products Requires specialized equipment
Classical Organic Synthesis Pyridine derivatives, alkyl halides, oxidants, CO₂ Reflux, high-pressure CO₂ Widely established, versatile Multi-step, potentially less green
Diversity-Oriented Synthesis Methylated intermediates, amines Mild to moderate temperatures Rapid library generation May require purification of intermediates

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation. Additionally, its antioxidant properties help in scavenging free radicals, protecting cells from oxidative damage .

Comparison with Similar Compounds

1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 3719-45-7)

  • Molecular Weight : 153.14 g/mol vs. ~181.19 g/mol (estimated for the propyl analog).
  • Synthesis: Prepared via alkylation of pyridinone precursors, as seen in methods for analogous compounds (e.g., alkylation with methyl iodide) .
  • Safety : Hazard statements include skin/eye irritation (H315, H319) and respiratory irritation (H335) .

1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 677762-00-4)

  • Structure : Ethyl group at position 1.
  • Molecular Weight : 167.17 g/mol.

1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 941869-20-1)

  • Structure : 4-Fluorobenzyl group at position 1.
  • Molecular Weight : 247.22 g/mol.
  • Biological Relevance : Aromatic substituents like fluorobenzyl are common in drug design for improved target binding (e.g., protease inhibitors) .

6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (CAS 77837-08-2)

  • Structure : Phenyl group at position 1.
  • Comparison : The bulky phenyl group increases lipophilicity but may reduce metabolic stability compared to alkyl chains like propyl .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent (Position 1) Key Functional Groups LogP* (Predicted)
2-Methyl-6-oxo-1-propyl derivative ~181.19 Propyl 3-COOH, 2-CH3 ~1.2
1-Methyl analog (CAS 3719-45-7) 153.14 Methyl 3-COOH ~0.5
1-Ethyl analog (CAS 677762-00-4) 167.17 Ethyl 3-COOH ~0.8
1-(4-Fluorobenzyl) analog 247.22 4-Fluorobenzyl 3-COOH ~2.5

*LogP values estimated using fragment-based methods. The propyl derivative’s higher LogP suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Biological Activity

2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid (CAS No. 1823406-99-0) is a compound belonging to the dihydropyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H13NO3\text{C}_{10}\text{H}_{13}\text{N}\text{O}_3

This compound features a dihydropyridine ring with a carboxylic acid functional group, contributing to its reactivity and biological interactions.

Antiviral Activity

Research indicates that derivatives of dihydropyridines exhibit antiviral properties. For instance, compounds similar to 2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine have shown activity against various viruses, including herpes simplex virus (HSV) and hepatitis viruses. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or host cell pathways .

Table 1: Antiviral Activity of Dihydropyridine Derivatives

Compound NameVirus TypeIC50 (µM)Mechanism of Action
A-87380HSV50Neuraminidase inhibitor
Compound 5Hepatitis A Virus20Viral replication inhibition

Antimicrobial Activity

Dihydropyridine derivatives have also been evaluated for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest significant antibacterial potential .

Table 2: Antimicrobial Activity of Dihydropyridine Derivatives

Compound NameBacterial StrainMIC (µg/mL)Activity Type
Compound AStaphylococcus aureus<1Bactericidal
Compound BEscherichia coli0.91Bacteriostatic

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Modulation : Similar dihydropyridine compounds are known to interact with L-type calcium channels, leading to vasodilation and reduced blood pressure in cardiovascular applications .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or bacterial metabolism, thereby exerting its antiviral and antibacterial effects.
  • Cellular Signaling Interference : By modulating cellular signaling pathways, these compounds can affect cell proliferation and apoptosis in various cell types.

Case Studies

Several studies have highlighted the potential therapeutic uses of dihydropyridine derivatives:

  • Cardiovascular Applications : A study demonstrated that a related compound effectively reduced hypertension in animal models by acting on calcium channels .
  • Antiviral Research : In vitro studies showed that specific derivatives exhibited significant antiviral activity against HSV, suggesting potential for development as antiviral agents .

Q & A

Q. What are the standard synthetic routes for 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid?

The synthesis typically involves a multi-step approach:

Cyclocondensation : React a β-ketoester (e.g., ethyl acetoacetate) with a propylamine derivative to form the dihydropyridine ring.

Ester Hydrolysis : Hydrolyze the ester group (e.g., methyl or ethyl ester) under acidic or basic conditions to yield the carboxylic acid moiety.

Purification : Use column chromatography or recrystallization (e.g., with ethanol/water mixtures) to isolate the product.
Key intermediates, such as ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, have been characterized via NMR and IR spectroscopy to confirm structural integrity .

Q. How is the compound characterized structurally?

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon frameworks (e.g., carbonyl peaks at ~170 ppm for the carboxylic acid) .
  • X-ray Crystallography : Resolves bond lengths and angles, as seen in analogs like 3-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid (orthorhombic crystal system, a=10.2045A˚a=10.2045 \, \text{Å}) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ for ethyl esters observed at m/z 182.1) .

Q. What purification methods are effective for this compound?

  • Recrystallization : Use polar solvents (e.g., ethanol or methanol) to exploit solubility differences.
  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves impurities, as applied to structurally similar pyridazine derivatives .

Q. What are the stability considerations during storage?

  • Moisture Sensitivity : Store in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis of the carboxylic acid group.
  • Temperature : Stable at room temperature but degrade above 40°C, as observed in analogs like methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) impact bioactivity?

  • Case Study : Replacing the propyl group with a phenyl moiety (as in 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid) reduces solubility but enhances binding to kinase targets due to π-π stacking .
  • Methodology : Perform SAR studies using analogs (e.g., methyl, ethyl, or benzyl esters) and assay inhibition constants (KiK_i) against target enzymes .

Q. How can computational modeling guide the design of derivatives?

  • Docking Studies : Use software like AutoDock Vina to predict binding modes. For example, the carboxylic acid group forms hydrogen bonds with catalytic lysine residues in kinases .
  • QSAR Models : Correlate electronic parameters (e.g., Hammett σ values of substituents) with inhibitory activity to prioritize synthetic targets .

Q. What strategies resolve contradictions in biological data across studies?

  • Meta-Analysis : Compare datasets from diverse assays (e.g., enzymatic vs. cellular assays) to identify confounding factors like off-target effects.
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to validate binding affinities independently of enzymatic activity .

Q. How to optimize reaction yields for large-scale synthesis?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation steps, improving yields from 60% to >85% in dihydropyridine syntheses .
  • Solvent Optimization : Replace THF with DMF to enhance solubility of intermediates, as demonstrated for ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate .

Q. What analytical techniques quantify trace impurities?

  • LC-MS/MS : Detect and quantify degradation products (e.g., decarboxylated derivatives) with detection limits <0.1% .
  • NMR Spectroscopy : 1H^1H-DOSY identifies aggregates or polymorphic forms that may affect bioavailability .

Methodological Considerations

Q. How to assess the compound’s potential toxicity in preclinical studies?

  • In Silico Tools : Use ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., α,β-unsaturated carbonyl groups) .
  • In Vitro Assays : Screen against HepG2 cells to measure IC₅₀ values and compare with structurally related non-toxic analogs .

Q. What strategies mitigate solubility challenges in biological assays?

  • Salt Formation : Convert the carboxylic acid to a sodium salt for aqueous solubility.
  • Co-Solvents : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .

Q. How to validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of the target protein upon compound binding .
  • Fluorescent Probes : Design FRET-based reporters to visualize compound localization and target interaction in live cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.